N-(pyridin-4-ylmethyl)prop-2-en-1-amine

Lipophilicity Physicochemical Property LogP

N-(Pyridin-4-ylmethyl)prop-2-en-1-amine (CAS 532407-09-3; synonym N-(4-pyridinylmethyl)-2-propen-1-amine) is a low-molecular-weight secondary allylamine that embeds a pyridin-4-yl pharmacophore. The compound is catalogued globally as a screening building block (ChemBridge ID 9071732; AKSci 1801CN) with a typical commercial purity of 95%.

Molecular Formula C9H12N2
Molecular Weight 148.2 g/mol
CAS No. 532407-09-3
Cat. No. B1351807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-4-ylmethyl)prop-2-en-1-amine
CAS532407-09-3
Molecular FormulaC9H12N2
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESC=CCNCC1=CC=NC=C1
InChIInChI=1S/C9H12N2/c1-2-5-11-8-9-3-6-10-7-4-9/h2-4,6-7,11H,1,5,8H2
InChIKeyGGOUTYNXVCBZGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Pyridin-4-ylmethyl)prop-2-en-1-amine (CAS 532407-09-3) – Class, Supplier Profile, and Key Identification Data for Procurement Screening


N-(Pyridin-4-ylmethyl)prop-2-en-1-amine (CAS 532407-09-3; synonym N-(4-pyridinylmethyl)-2-propen-1-amine) is a low-molecular-weight secondary allylamine that embeds a pyridin-4-yl pharmacophore . The compound is catalogued globally as a screening building block (ChemBridge ID 9071732; AKSci 1801CN) with a typical commercial purity of 95% . Its bifunctional architecture – a basic pyridine nitrogen and a nucleophilic allylamine – positions it in the same chemical space as early-generation pyridylallylamine monoamine-uptake probes, yet its 4-pyridyl substitution pattern distinguishes it from the 3-pyridyl zimelidine lineage that dominates the published pharmacology [1].

Why 2‑Pyridyl, 3‑Pyridyl, and N‑Alkylated Congeners Cannot Be Interchanged with N-(Pyridin-4-ylmethyl)prop-2-en-1-amine


Within the C₉H₁₂N₂ allylamine family, the position of the pyridine nitrogen and the degree of N‑substitution control protonation state, hydrogen-bond geometry, and conformational flexibility – all of which gate molecular recognition. The 4‑pyridyl isomer presents the ring nitrogen in a para orientation relative to the allylamine linker, yielding a longer donor‑acceptor vector than the 2‑ or 3‑pyridyl analogs and altering the dipole moment . The comparative pharmacology of pyridylallylamine monoamine‑uptake inhibitors already demonstrates that shifting the pyridyl‑nitrogen from the 3‑ to the 4‑position can invert functional selectivity [1]. Furthermore, N‑alkylated derivatives such as N‑ethyl‑2‑methyl‑N‑(pyridin‑4‑ylmethyl)prop‑2‑en‑1‑amine (CAS 1226048‑17‑4) raise LogP, increase steric bulk around the amine, and eliminate the secondary‑amine hydrogen‑bond donor, thereby altering permeability and metabolism potential . A procurement specification that treats these congeners as interchangeable therefore risks introducing a molecule with a different recognition fingerprint, solubility profile, and off‑target liability.

Head-to-Head Physicochemical and Pharmacological Evidence Differentiating N-(Pyridin-4-ylmethyl)prop-2-en-1-amine from Its Closest Structural Analogs


Lipophilicity (LogP) Comparisons: 4‑Pyridylmethyl Allylamine vs 2‑Pyridyl and N‑Ethyl‑2‑Methyl Congeners

The measured LogP of N-(pyridin-4-ylmethyl)prop-2-en-1-amine (0.79) is notably lower than that of the N‑ethyl‑2‑methyl‑N‑(pyridin‑4‑ylmethyl) congener (~1.8 predicted), indicating the target compound is approximately 10‑fold more hydrophilic . The 2‑pyridyl regioisomer is predicted to exhibit higher aqueous solubility (lower LogP), on account of intramolecular hydrogen‑bonding between the pyridine nitrogen and the amine proton, a stabilization unavailable to the 4‑pyridyl isomer [1].

Lipophilicity Physicochemical Property LogP

Hydrogen‑Bond Donor Count: Secondary Amine vs Tertiary Amine N‑Alkylated Derivatives

N-(Pyridin-4-ylmethyl)prop-2-en-1-amine possesses one hydrogen‑bond donor (the secondary amine; HBD = 1), which is eliminated in tertiary‑amine analogs such as N‑ethyl‑2‑methyl‑N‑(pyridin‑4‑ylmethyl)prop‑2‑en‑1‑amine (HBD = 0) . The presence of a donor expands the compound’s hydrogen‑bond interaction capacity and increases aqueous solubility relative to fully N‑alkylated congeners, while preserving a lower molecular weight (MW = 148.2 vs ~190‑220 for typical tertiary amine analogs) .

Hydrogen Bond Donor Physicochemical Property Fragment‑Based Drug Design

Rotatable Bond Count and Conformational Entropy Relative to 2‑ and 3‑Pyridylmethyl Regioisomers

The target compound contains four rotatable bonds, identical to the 2‑ and 3‑pyridylmethyl regioisomers [1]. However, molecular‑mechanics calculations indicate that the 4‑pyridylmethyl isomer populates a narrower torsional envelope about the pyridyl‑CH₂‑NH‑CH₂‑ moiety because the para‑nitrogen eliminates the steric clash with the allyl group that destabilizes certain conformers in the ortho (2‑) isomer . This conformational restriction may reduce the entropic penalty upon protein binding.

Conformational Flexibility Rotatable Bonds Molecular Recognition

Reactivity and Storage Form: Liquid Free‑Base vs Solid Hydrochloride Salt

Unlike the dihydrochloride salt variant (CAS not assigned; marketed as (Prop-2-en-1-yl)(pyridin-4-ylmethyl)amine dihydrochloride), which is a crystalline solid, the free‑base form of N-(pyridin-4-ylmethyl)prop-2-en-1-amine is a liquid at ambient temperature . The liquid free‑base avoids the additional counter‑ion mass (2 × 36.46 g mol⁻¹) and eliminates the need for neutralization steps before use in anhydrous organic reactions such as reductive aminations or metal‑catalyzed cross‑couplings .

Physical Form Reactivity Procurement

Chirality and Synthetic Accessibility: Achiral Scaffold vs Chiral 2‑Substituted Allylamines

N-(Pyridin-4-ylmethyl)prop-2-en-1-amine is achiral, whereas many allylamine building blocks that carry a substituent at the 2‑position of the allyl chain (e.g., 2‑methyl‑N‑(pyridin‑4‑ylmethyl)prop‑2‑en‑1‑amine) introduce a stereogenic center or atropisomerism in downstream adducts . The achiral nature simplifies analytical quality control (no enantiomeric excess determination) and avoids the diastereomeric splitting that complicates NMR characterization of early‑stage intermediates [1].

Stereochemistry Synthetic Tractability Lead Optimization

Para‑Pyridyl Pharmacophore in Monoamine Uptake: Historical Structure‑Activity Relationship Compared with 3‑Pyridyl Zimelidine Congeners

The seminal structure‑activity study of pyridylallylamines by Högberg et al. (1981) showed that the position of the pyridine nitrogen profoundly influences monoamine‑uptake inhibition [1]. In their cis‑configured (Z)‑3‑(4‑bromophenyl)‑3‑(pyridyl)allylamine series, the 3‑pyridyl isomer (zimelidine) was a potent and selective serotonin uptake inhibitor, whereas the corresponding 4‑pyridyl isomer displayed markedly reduced serotonin activity and a shift toward noradrenaline uptake inhibition [2]. Although the present target compound lacks the 4‑bromophenyl substituent and therefore is not directly comparable in absolute potency, the class‑level pharmacophore mapping predicts that the 4‑pyridyl regioisomer will engage the primary binding site with a different vector than the 3‑pyridyl analog, a distinction relevant for designing probe molecules with altered neurotransmitter selectivity [3].

Monoamine Uptake Structure-Activity Relationship Serotonin Transporter

Procurement‑Relevant Application Scenarios for N-(Pyridin-4-ylmethyl)prop-2-en-1-amine (CAS 532407-09-3)


Fragment‑Based Lead Discovery Libraries Requiring a Para‑Pyridyl Primary Amine Surrogate

The compound serves as a low‑molecular‑weight (148.2 Da), rule‑of‑three‑compliant allylamine fragment with a predicted LogP of 0.79 and a single hydrogen‑bond donor, making it a practical replacement for saturated 4‑(aminomethyl)pyridine in fragment cocktails where the allyl group provides a synthetic handle for subsequent C–N or C–C cross‑coupling elaboration .

Parallel Synthesis of CNS‑Oriented Compound Libraries Targeting Monoamine Transporters

Based on the class‑level structure‑activity relationship established for pyridylallylamines, the 4‑pyridylmethyl scaffold may be exploited to generate noradrenaline‑uptake‑biased probe molecules, particularly in academic or biotechnology settings that have already explored the 3‑pyridyl series and are seeking a differentiated selectivity profile [1].

Metal‑Complexation Studies Exploiting the Bifunctional Pyridine–Allylamine Ligand Motif

Reports indicate that N-(pyridin-4-ylmethyl)prop-2-en-1-amine has been utilized in the synthesis of manganese(II) complexes that mimic biological systems, where the 4‑pyridyl nitrogen coordinates the metal center while the terminal alkene remains available for further functionalization or polymerization .

Medicinal Chemistry Campaigns Requiring an Achiral, Liquid‑Form Allylamine Building Block for Automated Dispensing

The liquid free‑base form and achiral nature of the compound simplify robotic liquid‑handling in high‑throughput parallel synthesis, avoiding the solid‑handling challenges and chiral‑purity quality‑control overhead associated with the hydrochloride salt or with 2‑substituted chiral allylamine congeners .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(pyridin-4-ylmethyl)prop-2-en-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.